1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate as a starting material, which is then reacted with propylamine under anhydrous conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and propyl groups contribute to its lipophilicity and ability to interact with biological membranes .
Properties
CAS No. |
112935-98-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-ethyl-4-oxo-N-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-15(19)12-10-17(4-2)13-8-6-5-7-11(13)14(12)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,19) |
InChI Key |
GENIODYTORCKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
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